molecular formula C17H16FN5O2 B2755771 5-[(2-fluorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291872-58-6

5-[(2-fluorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2755771
CAS No.: 1291872-58-6
M. Wt: 341.346
InChI Key: PVSSKGSVIZLZRR-UHFFFAOYSA-N
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Description

5-[(2-fluorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O2 and its molecular weight is 341.346. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Some newly synthesized 1,2,4-triazole derivatives, which share a structural resemblance to the compound , have been evaluated for their antimicrobial activities. These compounds were found to possess good or moderate activities against various microorganisms. The synthesis involved reacting ester ethoxycarbonylhydrazones with primary amines, leading to the formation of derivatives that exhibited notable antimicrobial properties (Bektaş et al., 2007).

Catalyst- and Solvent-Free Synthesis

A regioselective synthesis approach was developed for a compound structurally related to 5-[(2-fluorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide. This process involved a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, showcasing an efficient and eco-friendly synthesis route for such compounds. Theoretical and crystallographic analyses were conducted to understand the molecular interactions and conformations (Moreno-Fuquen et al., 2019).

Cytotoxicity against Cancer Cells

Research on derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine, which are structurally related to the compound of interest, has shown that these derivatives exhibit in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The synthesis of these compounds involved reactions that yielded products with potential anticancer properties (Hassan et al., 2014).

Antitumour Activity

A specific synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has been reported to inhibit the proliferation of certain cancer cell lines, indicating potential antitumor activity. The compound was synthesized via condensation and cyclization reactions, underscoring the relevance of triazole derivatives in the development of new antitumor agents (Hao et al., 2017).

Enzyme Inhibition

Compounds structurally similar to "this compound" have been synthesized and evaluated for their enzyme inhibition potential. These studies demonstrate the versatility of triazole derivatives in medicinal chemistry, particularly in the design of enzyme inhibitors that could serve as therapeutic agents for various diseases (Saleem et al., 2018).

Properties

IUPAC Name

5-(2-fluoroanilino)-N-[(2-methoxyphenyl)methyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-25-14-9-5-2-6-11(14)10-19-17(24)15-16(22-23-21-15)20-13-8-4-3-7-12(13)18/h2-9,15-16,20-23H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESLUPUNLBPBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2C(NNN2)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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